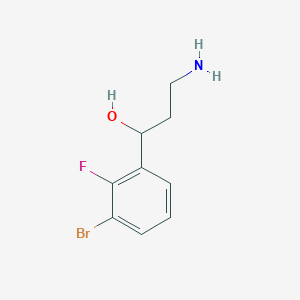

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₁BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2-fluoroaniline with epichlorohydrin under basic conditions to form the intermediate, which is then subjected to reduction to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine and fluorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol can be compared with other similar compounds, such as:

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol: This compound has a similar structure but with different positional isomers of the bromine and fluorine atoms.

3-(2-Bromophenyl)propan-1-ol: Lacks the fluorine atom, which may affect its reactivity and applications.

3-Bromo-1,1,1-trifluoro-2-propanol: Contains multiple fluorine atoms, leading to different chemical properties and uses

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.

Biological Activity

3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol, also known as (3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL, is a chiral organic compound characterized by its unique structural features, including an amino group, a hydroxyl group, and a substituted phenyl ring containing bromine and fluorine atoms. These functional groups contribute to its potential applications in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding with biological molecules, while the halogen substituents (bromine and fluorine) can enhance binding affinity through halogen bonding interactions. This dual capability allows the compound to modulate enzyme activity and receptor interactions effectively.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Interactions : The compound can influence enzyme kinetics, potentially acting as an inhibitor or modulator of specific enzymatic pathways.

- Receptor Binding : Its structural features allow it to bind to various receptors, which may lead to pharmacological effects relevant in drug development.

Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Kinetics : Interaction studies indicate that this compound can affect enzyme activity by altering substrate binding or catalytic efficiency. The presence of halogens enhances these interactions compared to non-halogenated analogs.

- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains. For instance, compounds with similar structural features have shown effective inhibition zones against pathogens like E. coli and S. aureus .

- Cytotoxic Studies : The compound has been included in cytotoxicity assays where it demonstrated varying degrees of effectiveness against cancer cell lines. The incorporation of specific functional groups appears to enhance its cytotoxic potential, making it a candidate for further therapeutic exploration .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-2-fluorobenzoic acid | Contains bromine and fluorine | Lacks amino and hydroxyl groups |

| 2-Fluoro-4-bromophenol | Hydroxyl group present | Different positioning of halogens |

| 3-Bromo-2-fluoroaniline | Amino group present | Lacks hydroxyl group, affecting reactivity |

This table illustrates how variations in functional groups influence the chemical behavior and biological activity of similar compounds, underscoring the distinctiveness of this compound within this class.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives, compounds similar to this compound were tested against several bacterial strains. Results indicated that compounds with halogen substitutions exhibited enhanced inhibitory activity compared to their non-halogenated counterparts.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of cytotoxicity assays were conducted using cancer cell lines such as Ehrlich’s ascites carcinoma (EAC). The results demonstrated that compounds with specific structural modifications yielded higher cytotoxic effects, suggesting potential for development as anti-cancer agents.

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

3-amino-1-(3-bromo-2-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrFNO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |

InChI Key |

AARWRMDENIHMSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(CCN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.